molecular formula C10H18N2O2 B14510359 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester CAS No. 63263-02-5

2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester

Cat. No.: B14510359
CAS No.: 63263-02-5
M. Wt: 198.26 g/mol
InChI Key: KHKSXMITEDVAPO-VOTSOKGWSA-N
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Description

2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester is an organic compound with the molecular formula C10H18N2O2. This compound is known for its unique structure, which includes a hydrazino group and a propenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester typically involves the reaction of 2-Propenoic acid with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with these targets, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar structure but lacks the hydrazino group.

    2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the hydrazino group in 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester makes it unique compared to other similar compounds. This functional group imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.

Properties

CAS No.

63263-02-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl (E)-3-[propan-2-yl-(propan-2-ylideneamino)amino]prop-2-enoate

InChI

InChI=1S/C10H18N2O2/c1-8(2)11-12(9(3)4)7-6-10(13)14-5/h6-7,9H,1-5H3/b7-6+

InChI Key

KHKSXMITEDVAPO-VOTSOKGWSA-N

Isomeric SMILES

CC(C)N(/C=C/C(=O)OC)N=C(C)C

Canonical SMILES

CC(C)N(C=CC(=O)OC)N=C(C)C

Origin of Product

United States

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